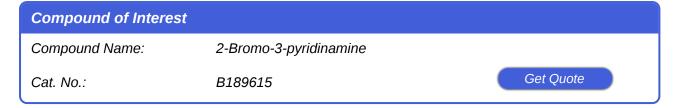


Comparative NMR Spectral Analysis: 2-Bromo-3pyridinamine and Related Pyridine Derivatives

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This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **2-Bromo-3-pyridinamine** and its structural analogues, 3-aminopyridine and 2-bromopyridine. The data presented is essential for researchers and professionals in drug development and organic synthesis, offering a baseline for structural verification and purity assessment.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the 1 H and 13 C NMR chemical shifts (δ) for **2-Bromo-3-pyridinamine**, 3-aminopyridine, and 2-bromopyridine. The data for **2-Bromo-3-pyridinamine** is estimated based on the additive effects of the bromo and amino substituents on the pyridine ring, derived from the experimental data of the comparator molecules.



Compound	Position	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2-Bromo-3- pyridinamine (Estimated)	C2	-	~140-145
C3	-	~145-150	_
H4	~7.1-7.3 (d)	~120-125	_
H5	~6.9-7.1 (dd)	~125-130	_
H6	~7.8-8.0 (d)	~145-150	_
NH ₂	~4.0-5.0 (br s)	-	
3-Aminopyridine[1][2]	H2	8.08 (d)	~140-145
C2	-	140.9	
C3	-	146.3	_
H4	7.03 (dd)	124.0	_
H5	6.97 (ddd)	123.7	_
H6	8.00 (d)	143.5	_
NH ₂	3.89 (s)	-	_
2-Bromopyridine[3][4] [5]	C2	-	142.4
H3	7.46-7.50 (m)	128.4	
H4	7.21-7.26 (m)	138.6	_
H5	7.50-7.55 (m)	122.8	_
H6	8.30-8.40 (m)	150.3	_

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q



(quartet), and m (multiplet). Estimated values for **2-Bromo-3-pyridinamine** are indicative and may vary based on solvent and experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters:

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

Parameter	¹H NMR	¹³ C NMR
Pulse Program	Standard single-pulse (zg30)	Proton-decoupled single-pulse (zgpg30)
Number of Scans	16 - 64	1024 - 4096
Relaxation Delay	1.0 - 5.0 s	2.0 - 10.0 s
Acquisition Time	2.0 - 4.0 s	1.0 - 2.0 s
Spectral Width	12 - 16 ppm	200 - 250 ppm
Temperature	298 K	298 K

Data Processing:

• Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

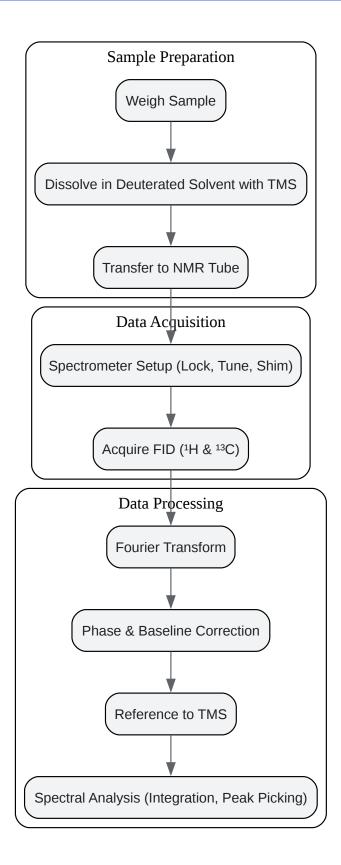


- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow for NMR analysis and the chemical structure of **2-Bromo-3-pyridinamine** with assigned NMR signals.







2-Bromo-3-pyridinamine

1H & 13C NMR Assignments (Estimated)

H4: ~7.1-7.3 ppm H5: ~6.9-7.1 ppm H6: ~7.8-8.0 ppm C2: ~140-145 ppm C3: ~145-150 ppm

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